6-Chloro-4-iodo-3,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-iodo-3,4’-bipyridine is a bipyridine derivative characterized by the presence of chlorine and iodine substituents on the pyridine rings. Bipyridines are widely recognized for their applications in various fields, including catalysis, materials science, and pharmaceuticals . The unique structural features of 6-Chloro-4-iodo-3,4’-bipyridine make it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-iodo-3,4’-bipyridine typically involves metal-catalyzed cross-coupling reactions. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Stille Coupling: This technique uses an organotin compound and a halogenated pyridine, catalyzed by palladium.
Negishi Coupling: This method employs an organozinc compound and a halogenated pyridine with a palladium catalyst.
Industrial Production Methods: Industrial production of 6-Chloro-4-iodo-3,4’-bipyridine often utilizes scalable versions of the aforementioned coupling reactions. The choice of method depends on factors such as cost, availability of reagents, and desired yield .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-iodo-3,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized bipyridines, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
6-Chloro-4-iodo-3,4’-bipyridine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-4-iodo-3,4’-bipyridine involves its ability to coordinate with metal centers and interact with various molecular targets. The chlorine and iodine substituents influence the electronic properties of the bipyridine rings, enhancing their reactivity and binding affinity . The compound can participate in electron transfer processes and form stable complexes with transition metals, which are crucial for its applications in catalysis and materials science .
Comparison with Similar Compounds
4,4’-Bipyridine: A widely used bipyridine derivative known for its coordination chemistry applications.
2,2’-Bipyridine: Another common bipyridine compound with applications in catalysis and materials science.
3,3’-Bipyridine: Less common but still valuable for its unique structural properties.
Uniqueness of 6-Chloro-4-iodo-3,4’-bipyridine: The presence of both chlorine and iodine substituents in 6-Chloro-4-iodo-3,4’-bipyridine imparts unique electronic and steric properties, making it distinct from other bipyridine derivatives. These features enhance its reactivity and binding affinity, broadening its range of applications in scientific research and industry .
Properties
Molecular Formula |
C10H6ClIN2 |
---|---|
Molecular Weight |
316.52 g/mol |
IUPAC Name |
2-chloro-4-iodo-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H6ClIN2/c11-10-5-9(12)8(6-14-10)7-1-3-13-4-2-7/h1-6H |
InChI Key |
OFNQSZKIFKLCND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(C=C2I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.